NDT-30805

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

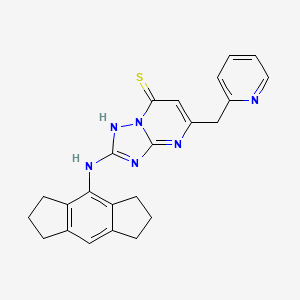

C23H22N6S |

|---|---|

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione |

InChI |

InChI=1S/C23H22N6S/c30-20-13-17(12-16-7-1-2-10-24-16)25-23-27-22(28-29(20)23)26-21-18-8-3-5-14(18)11-15-6-4-9-19(15)21/h1-2,7,10-11,13H,3-6,8-9,12H2,(H2,25,26,27,28) |

InChI-Schlüssel |

BHTLYBBOAZYXBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=CC3=C(CCC3)C(=C2C1)NC4=NC5=NC(=CC(=S)N5N4)CC6=CC=CC=N6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of NDT-30805: A Selective NLRP3 Inflammasome Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. The information is compiled from publicly available research, focusing on the core molecular interactions, cellular effects, and the experimental basis for these findings.

Core Mechanism of Action

This compound is a triazolopyrimidinone derivative that directly targets the NACHT domain of the NLRP3 protein, a key component of the innate immune system.[1][2] The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

The binding of this compound to the NACHT domain stabilizes the inactive conformation of the NLRP3 protein.[1] This prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). By preventing the formation of the active inflammasome complex, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 (µM) | Reference |

| IL-1β Release | Human PBMCs | LPS + Nigericin | IL-1β | 0.013 | [4][5] |

| ASC Speck Formation | THP-1-ASC-GFP | LPS + Nigericin | ASC Specks | 0.034 | [6] |

| IL-1β Release | Human Whole Blood | Not Specified | IL-1β | ~2-fold more potent than CP-456,773 | [1] |

Table 2: Comparative Potency of this compound and CP-456,773

| Compound | PBMC IC50 (µM) | Whole Blood IC50 (µM) |

| This compound | ~0.015 | Not explicitly stated, but ~2x more potent than CP-456,773 |

| CP-456,773 | 0.030 | 2.9 |

| Value inferred from being ~2-fold more potent than CP-456,773. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard immunology lab procedures and information from the primary research on this compound.

1. IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To determine the concentration-dependent inhibition of NLRP3-mediated IL-1β release by this compound in primary human immune cells.

-

Methodology:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Prime the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 2-4 hours to induce the transcription of pro-IL-1β and NLRP3.

-

Pre-incubate the primed cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 30 minutes.

-

Activate the NLRP3 inflammasome by adding Nigericin (5 µM) or ATP (5 mM) and incubate for 1-2 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit.

-

Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

-

2. ASC Speck Formation Assay in THP-1 Cells

-

Objective: To visualize and quantify the inhibition of NLRP3 inflammasome assembly by this compound.

-

Methodology:

-

Use a stable THP-1 cell line expressing an ASC-GFP fusion protein.

-

Plate the THP-1-ASC-GFP cells in a 96-well imaging plate.

-

Differentiate the monocytic THP-1 cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) (25-100 ng/mL) for 3-24 hours.

-

Prime the differentiated cells with LPS (100 ng/mL) for 2-4 hours.

-

Pre-incubate the cells with a serial dilution of this compound for 30 minutes.

-

Activate the NLRP3 inflammasome with Nigericin (5 µM).

-

Fix the cells with 4% paraformaldehyde.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates of ASC-GFP) as a percentage of the total number of cells.

-

Calculate the IC50 value for the inhibition of ASC speck formation.

-

3. Whole Blood IL-1β Release Assay

-

Objective: To assess the potency of this compound in a more physiologically relevant matrix that includes plasma proteins and red blood cells.

-

Methodology:

-

Collect fresh human blood in heparinized tubes.

-

Dilute the blood 1:1 with RPMI-1640 medium.

-

Add the diluted blood to a 96-well plate.

-

Prime the cells with LPS (100 ng/mL) for 2-4 hours.

-

Pre-incubate with a serial dilution of this compound for 30 minutes.

-

Activate the NLRP3 inflammasome with an appropriate stimulus (e.g., Nigericin or ATP).

-

Incubate for 4-24 hours.

-

Centrifuge the plate and collect the plasma supernatant.

-

Measure the IL-1β concentration using ELISA.

-

Determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for the IL-1β Release Assay.

Caption: Experimental Workflow for the ASC Speck Formation Assay.

References

- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]

An In-depth Technical Guide to NDT-30805: A Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NDT-30805 is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. As a member of the triazolopyrimidinone class, this compound has demonstrated significant inhibitory activity in key cellular assays, positioning it as a valuable tool for research into NLRP3-mediated inflammatory diseases. This guide provides a comprehensive overview of the technical details of this compound, including its chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

This compound is chemically defined as 2-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)amino)-5-(pyridin-2-ylmethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-7(4H)-thione.

| Property | Value |

| Molecular Formula | C23H22N6S |

| Molecular Weight | 414.53 g/mol |

| Chemical Class | Triazolopyrimidinone |

Mechanism of Action and Signaling Pathway

This compound selectively targets and inhibits the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune system's response to a wide range of sterile and infectious stimuli. The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors such as Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage to form active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms (IL-1β and IL-18), which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound is believed to directly or indirectly interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing the downstream cascade of caspase-1 activation and cytokine release.

Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key potency data.

| Assay | Cell Line | Stimulus | Measured Endpoint | IC50 | Reference |

| IL-1β Release | Human PBMCs | LPS + ATP | IL-1β concentration | 0.013 µM | [1] |

| ASC Speck Formation | THP1-ASC-GFP | LPS + Nigericin | ASC Speck Count | 0.034 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

IL-1β Release Assay in Human PBMCs

This assay measures the ability of a compound to inhibit the release of IL-1β from primary human immune cells.

Experimental Workflow:

Caption: Workflow for the IL-1β release assay in human PBMCs.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Plating: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: this compound is serially diluted and added to the cells, followed by a 30-minute pre-incubation at 37°C.

-

Priming (Signal 1): Lipopolysaccharide (LPS) is added to a final concentration of 10 ng/mL, and the cells are incubated for 3 hours at 37°C.

-

Activation (Signal 2): Adenosine triphosphate (ATP) is added to a final concentration of 5 mM, and the cells are incubated for an additional 45 minutes at 37°C.

-

Supernatant Collection: The plate is centrifuged, and the supernatant is collected.

-

Quantification: The concentration of IL-1β in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

ASC Speck Formation Assay

This assay visualizes and quantifies the formation of the ASC speck, a key hallmark of inflammasome activation, in a specialized cell line.

Experimental Workflow:

Caption: Workflow for the ASC speck formation assay.

Methodology:

-

Cell Culture: THP-1 cells stably expressing an ASC-GFP fusion protein are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Cell Plating: Cells are seeded into 96-well imaging plates.

-

Compound Treatment: this compound is serially diluted and added to the cells, followed by a 30-minute pre-incubation at 37°C.

-

Priming (Signal 1): LPS is added to a final concentration of 100 ng/mL, and the cells are incubated for 3 hours at 37°C.

-

Activation (Signal 2): Nigericin is added to a final concentration of 10 µM, and the cells are incubated for an additional 1 hour at 37°C.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst 33342).

-

Imaging: The plates are imaged using a high-content imaging system.

-

Data Analysis: Image analysis software is used to identify cells and quantify the number of cells containing a distinct ASC-GFP speck. The IC50 value is determined from the dose-response curve.

IL-6 and TNF-α Selectivity Assays

To assess the selectivity of this compound for the NLRP3 inflammasome, its effect on the production of inflammasome-independent cytokines, such as IL-6 and TNF-α, is measured.

Methodology:

-

Cell Culture and Plating: Human PBMCs are isolated and plated as described in the IL-1β release assay protocol.

-

Compound Treatment: this compound is added at various concentrations.

-

Stimulation: Cells are stimulated with an appropriate TLR agonist, such as LPS (10 ng/mL), to induce the production of IL-6 and TNF-α.

-

Incubation: The cells are incubated for a period of 4-24 hours at 37°C.

-

Supernatant Collection: The plate is centrifuged, and the supernatant is collected.

-

Quantification: The concentrations of IL-6 and TNF-α in the supernatant are measured using commercial ELISA kits.

-

Data Analysis: The effect of this compound on IL-6 and TNF-α production is compared to its effect on IL-1β release. A selective NLRP3 inhibitor is expected to have minimal to no effect on IL-6 and TNF-α levels at concentrations where it potently inhibits IL-1β.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome. The data presented in this guide highlight its utility as a research tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. Further studies are warranted to explore its in vivo efficacy and pharmacokinetic properties to evaluate its potential as a therapeutic candidate for the treatment of inflammatory diseases.

References

- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

NDT-30805: A Selective NLRP3 Inflammasome Inhibitor for Modulating IL-1β Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NDT-30805, a selective inhibitor of the NLRP3 inflammasome, and its role in the release of interleukin-1β (IL-1β). This document is intended for researchers, scientists, and professionals in drug development who are investigating inflammatory pathways and potential therapeutic interventions.

The NLRP3 inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, processes central to numerous inflammatory diseases. This compound, a potent and selective triazolopyrimidinone derivative, has emerged as a valuable tool for studying the NLRP3 signaling cascade and as a potential lead compound for therapeutic development.

Core Mechanism of Action

This compound selectively inhibits the NLRP3 inflammasome.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β.[5] The second activation signal, triggered by a variety of stimuli including nigericin or ATP, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[6] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell.[5][6] this compound intervenes in this pathway by preventing the assembly and activation of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation and the subsequent release of IL-1β.

Quantitative Data Summary

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Assay | Cell Type | Parameter | Value | Reference |

| IL-1β Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 0.013 µM | [1][2][4] |

| ASC Speck Formation | THP-1-ASC-GFP Cells | IC50 | 0.034 µM | [4] |

| IL-1β Release | Human Whole Blood | IC50 | Not explicitly stated, but noted to be more potent than CP-456,773 (reported IC50 = 2.9 µM) | [6] |

Table 1: In Vitro Potency of this compound

| Compound | Cell Type | Assay | IC50 (µM) | Reference |

| This compound | Human PBMCs | IL-1β Release | 0.013 | [1][2][4] |

| CP-456,773 (Glibenclamide) | Human PBMCs | IL-1β Release | 0.030 | [6] |

Table 2: Comparative Potency of this compound

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments used to characterize the activity of this compound.

Protocol 1: Inhibition of IL-1β Release from Human PBMCs

Objective: To determine the potency of this compound in inhibiting NLRP3-mediated IL-1β release from primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Human IL-1β ELISA Kit

Procedure:

-

Isolate PBMCs from healthy human donors using density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prime the cells with LPS (concentration typically ranging from 100 ng/mL to 1 µg/mL) for 3 hours at 37°C.

-

Pre-incubate the primed cells with various concentrations of this compound (e.g., 0-2 µM) for 30 minutes at 37°C.[1][2]

-

Activate the NLRP3 inflammasome by adding nigericin (concentration typically 5-10 µM) for 1 hour at 37°C.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Protocol 2: ASC Speck Formation Assay in THP-1-ASC-GFP Cells

Objective: To visualize and quantify the inhibitory effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

-

THP-1-ASC-GFP reporter cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but common)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Confocal microscope or high-content imaging system

Procedure:

-

Culture THP-1-ASC-GFP cells in complete RPMI-1640 medium.

-

Seed the cells on glass-bottom plates suitable for microscopy. For differentiation into macrophage-like cells, treat with PMA (e.g., 5 ng/mL) for 48 hours.[7]

-

Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours at 37°C. This induces the expression of the ASC-GFP fusion protein.[8]

-

Pre-incubate the primed cells with various concentrations of this compound (e.g., 0-2 µM) for 30 minutes at 37°C.[1][2]

-

Activate the NLRP3 inflammasome with nigericin (e.g., 10 µM) for 30-60 minutes at 37°C.[8]

-

Fix the cells with 4% paraformaldehyde.

-

Visualize the formation of ASC specks (micrometer-sized fluorescent aggregates) using a confocal microscope.

-

Quantify the percentage of cells with ASC specks in the presence and absence of this compound. This can be done manually or using automated image analysis software.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Figure 1: this compound inhibits the NLRP3 inflammasome signaling pathway.

Figure 2: Experimental workflows for assessing this compound activity.

Figure 3: Logical relationship of this compound's mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 6. file.elabscience.com [file.elabscience.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of NDT-30805: A In-depth Guide to a Novel and Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and characterization of NDT-30805, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in a wide range of inflammatory diseases. This compound emerged from a targeted drug discovery campaign and represents a significant advancement in the development of therapeutics targeting NLRP3-driven inflammation.

The discovery process began with an in silico pharmacophore model generated from structurally diverse NLRP3 inhibitors. This model led to the identification of a weakly potent triazolopyrimidine hit. Subsequent chemical optimization of this initial hit resulted in the discovery of this compound, a compound with superior potency and favorable physicochemical properties.[1]

Quantitative Data Summary

The inhibitory activity of this compound was evaluated in cellular assays and compared with the well-characterized NLRP3 inhibitor, CP-456,773. The data highlights the enhanced potency of this compound.

| Compound | Human PBMC IL-1β IC50 (µM) | Human Whole Blood IL-1β IC50 (µM) |

| This compound (50) | ~0.015 | ~1.45 |

| CP-456,773 | 0.030 | 2.9 |

Data derived from reported relative potency.[1]

Signaling Pathway and Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process: a priming signal (e.g., lipopolysaccharide [LPS]) that upregulates the expression of NLRP3 components, and an activation signal (e.g., nigericin) that triggers the assembly of the inflammasome complex.[1] this compound selectively inhibits the activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.

Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow for Discovery

The discovery of this compound followed a structured workflow, beginning with computational modeling and progressing through iterative chemical synthesis and biological testing to identify a potent and selective inhibitor.

References

NDT-30805: A Potent and Selective NLRP3 Inflammasome Inhibitor for Inflammatory Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NDT-30805 is a novel, potent, and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. As a key component of the innate immune system, the NLRP3 inflammasome's aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating and utilizing this compound as a research tool and potential therapeutic candidate.

Introduction to the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation is a two-step process: a priming signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second signal, such as nigericin or ATP, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the auto-catalytic activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Dysregulation of the NLRP3 inflammasome is a key driver of numerous chronic inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a triazolopyrimidinone derivative that selectively inhibits the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of the NLRP3 protein, thereby preventing the assembly of the inflammasome complex and subsequent downstream inflammatory signaling. This targeted inhibition prevents the activation of caspase-1 and the release of the potent pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

| Assay Description | Cell Type | Stimulus | Measured Endpoint | IC50 (µM) |

| IL-1β Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS and Nigericin | IL-1β levels in supernatant | 0.013 |

| ASC Speck Formation Assay | THP-1-ASC-GFP cells | LPS and Nigericin | Formation of intracellular ASC specks | 0.034 |

| IL-1β Release Assay | Human Whole Blood | LPS and Nigericin | IL-1β levels in supernatant | 0.21 |

Table 1: In Vitro Potency of this compound

| Cytokine Selectivity Assay | Cell Type | Stimulus | Measured Endpoint | Effect of this compound |

| TNF-α Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α levels in supernatant | No significant inhibition |

| IL-6 Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-6 levels in supernatant | No significant inhibition |

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PBMC IL-1β Release Assay

Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release from human PBMCs.

Methodology:

-

Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 30 minutes.

-

Priming: Prime the cells with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours.

-

Activation: Activate the NLRP3 inflammasome by adding 5 µM of nigericin for 1 hour.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Human Whole Blood IL-1β Release Assay

Objective: To assess the activity of this compound in a more physiologically relevant matrix that includes plasma proteins and red blood cells.

Methodology:

-

Blood Collection: Collect fresh human blood into sodium heparin tubes.

-

Compound Treatment: Add serial dilutions of this compound to the whole blood.

-

Priming: Prime with 200 ng/mL of LPS for 3 hours.

-

Activation: Activate with 5 µM of nigericin for 1 hour.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

IL-1β Quantification: Measure IL-1β levels in the plasma using an ELISA kit.

-

Data Analysis: Determine the IC50 value as described for the PBMC assay.

ASC Speck Formation Assay

Objective: To visually and quantitatively assess the inhibition of inflammasome assembly by this compound.

Methodology:

-

Cell Culture: Culture THP-1-ASC-GFP cells (a human monocytic cell line stably expressing ASC tagged with green fluorescent protein) in RPMI 1640 medium.

-

Cell Plating: Seed the cells in a 96-well imaging plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.

-

Priming and Activation: Prime the cells with 100 ng/mL LPS for 3 hours, followed by activation with 10 µM nigericin for 1 hour.

-

Imaging: Acquire images of the cells using a high-content imaging system.

-

Image Analysis: Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates) as a percentage of the total number of cells.

-

Data Analysis: Calculate the IC50 value based on the reduction in ASC speck formation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for its characterization.

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome, demonstrating significant promise as a tool for investigating NLRP3-driven inflammatory pathways and as a potential therapeutic agent for a variety of inflammatory disorders. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the utility of this compound in both basic research and drug development.

References

NDT-30805: A Technical Guide to a Novel Triazolopyrimidinone-Based NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDT-30805 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] As a member of the triazolopyrimidinone class of compounds, this compound has demonstrated significant promise in preclinical studies for the modulation of inflammatory responses.[1] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Compound Data

| Property | Value | Reference |

| Chemical Class | Triazolopyrimidinone | [1] |

| Mechanism of Action | Selective NLRP3 Inflammasome Inhibitor | [1] |

| Molecular Target | NLRP3 | [1] |

Quantitative Biological Data

In Vitro Potency

| Assay | Cell Type | Parameter | Value (µM) | Reference |

| IL-1β Release | Human PBMCs | IC50 | 0.013 | [1] |

| IL-1β Release | Human Whole Blood | IC50 | Not explicitly stated, but noted to be ~2-fold more potent than CP-456,773 (reported IC50 = 2.9 µM) | [1] |

| ASC Speck Formation | THP1-ASC-GFP cells | IC50 | 0.034 (for ASC inhibition in PBMCs) | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly targeting the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second "activation" step is triggered by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), such as nigericin. This leads to the assembly of the NLRP3 inflammasome, a complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in this process to prevent the release of these inflammatory cytokines.

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related triazolopyrimidinone derivatives generally follows a multi-step process starting from a corresponding aniline.[1] While the exact, detailed protocol for this compound is proprietary, the general synthetic route is outlined below.

Caption: General synthetic workflow for this compound.

General Procedure:

-

Formation of the Thiourea Derivative: The synthesis begins with the reaction of a substituted aniline with dimethyl cyanocarbonimidodithioate to form a thiourea derivative.[1]

-

Cyclization to Aminotriazole: The thiourea derivative is then cyclized using hydrazine hydrate to form the aminotriazole ring.[1]

-

Formation of the Triazolopyrimidinone Core: The aminotriazole is further reacted with reagents such as potassium 3-methoxy-3-oxopropanoate in the presence of a coupling agent like CDI and MgCl2, followed by treatment with acetic acid to form the pyrimidinone ring.[1]

-

Introduction of the Thiocarbonyl Group: The final step involves the conversion of the carbonyl group to a thiocarbonyl group, for which a reagent like phosphorus pentasulfide can be used. This modification has been shown to significantly increase the potency of the compound.[1]

In Vitro IL-1β Release Assay in Human PBMCs

This assay quantifies the ability of this compound to inhibit the release of IL-1β from human peripheral blood mononuclear cells (PBMCs) stimulated to activate the NLRP3 inflammasome.

Materials:

-

Human PBMCs

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Isolate human PBMCs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the compound dilutions to the wells and incubate for 30 minutes.

-

Priming: Add LPS to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 3 hours at 37°C in a CO2 incubator.

-

Activation: Add nigericin to a final concentration of 10 µM to the appropriate wells to activate the NLRP3 inflammasome. Incubate for an additional 1 hour.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

ASC Speck Formation Assay in THP1-ASC-GFP Cells

This assay visually and quantitatively assesses the inhibition of NLRP3 inflammasome activation by monitoring the formation of ASC specks in a reporter cell line.

Materials:

-

THP1-ASC-GFP reporter cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Glass-bottom culture dishes or 96-well imaging plates

-

Confocal microscope or high-content imaging system

Protocol:

-

Cell Seeding: Seed THP1-ASC-GFP cells on glass-bottom dishes or in imaging plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.

-

Priming: Prime the cells with 100 ng/mL of LPS for 3 hours. This step induces the expression of the ASC-GFP fusion protein.

-

Activation: Stimulate the cells with 10 µM nigericin for 30-60 minutes to induce ASC speck formation.

-

Imaging: Visualize the formation of ASC specks (fluorescent aggregates) using a confocal microscope or a high-content imaging system.

-

Quantification: Quantify the percentage of cells with ASC specks in each treatment condition. The IC50 value can be determined by plotting the percentage of inhibition of speck formation against the compound concentration.

Caption: Experimental workflows for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting NLRP3-driven inflammation. Its triazolopyrimidinone scaffold represents a novel chemotype for NLRP3 inhibition with favorable potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related molecules.

References

NDT-30805: An In-Depth Technical Guide to In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on NDT-30805, a potent and selective inhibitor of the NLRP3 inflammasome. The data and experimental protocols summarized herein are derived from published research, offering valuable insights for professionals in the field of drug discovery and development.

Quantitative Data Summary

This compound has demonstrated significant potency in cellular assays, positioning it as a promising compound for further investigation. Its activity has been quantified in human peripheral blood mononuclear cells (PBMCs) and whole blood, with a notable comparison to the established NLRP3 inhibitor, CP-456,773.

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound | Human PBMC | ~0.015 | [1] |

| This compound | Human Whole Blood | Not explicitly quantified, but noted to have a large attenuation from PBMC potency due to high protein binding. | [1] |

| CP-456,773 | Human PBMC | 0.030 | [1] |

| CP-456,773 | Human Whole Blood | 2.9 | [1] |

Note: The IC50 for this compound in the PBMC assay is stated to be approximately 2-fold more potent than CP-456,773's reported IC50 of 0.030 µM.[1]

Signaling Pathway

This compound selectively targets the NLRP3 inflammasome, a key component of the innate immune system. Its mechanism of action involves binding to the NACHT domain of the NLRP3 protein. The canonical NLRP3 inflammasome activation pathway, which this compound inhibits, is a two-step process involving a priming signal and an activation signal.

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.

Human PBMC and Whole Blood Assays for IL-1β Inhibition

These assays are fundamental for determining the potency of NLRP3 inhibitors in a physiologically relevant context.

Objective: To measure the concentration-dependent inhibition of IL-1β release by this compound in human PBMCs and whole blood following NLRP3 inflammasome activation.

Methodology:

-

Cell Isolation and Preparation:

-

For the PBMC assay, peripheral blood mononuclear cells are isolated from healthy human donor blood.

-

For the whole blood assay, fresh human whole blood is used directly.

-

-

Priming (Signal 1):

-

Cells (PBMCs or whole blood) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1]

-

-

Compound Incubation:

-

A dilution series of this compound is added to the primed cells and incubated.

-

-

Activation (Signal 2):

-

The NLRP3 inflammasome is then activated by a second stimulus, such as nigericin or ATP.[1]

-

-

Measurement of IL-1β Release:

-

Following activation, the amount of secreted IL-1β in the cell supernatant or plasma is quantified using a suitable immunoassay, such as an ELISA.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the IL-1β release (IC50) is calculated from the dose-response curve.

-

Caption: General workflow for determining the IC50 of this compound in PBMC and whole blood assays.

ASC Speck Assay

This assay provides mechanistic evidence of NLRP3 inflammasome inhibition by visualizing the formation of the ASC speck, a hallmark of inflammasome activation.[1]

Objective: To visually assess the ability of this compound to disrupt the formation of the ASC speck, which is indicative of NLRP3 inflammasome assembly.

Methodology:

-

Cell Line: A suitable cell line, often immortalized macrophages, is engineered to express ASC tagged with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).[1]

-

Priming and Activation: Similar to the IL-1β release assays, the cells are primed with LPS and then activated with a stimulus like nigericin.

-

Compound Treatment: Cells are treated with this compound prior to activation.

-

Imaging: Following activation, the cells are visualized using confocal microscopy. In activated cells, the ASC-GFP will polymerize into a large, single fluorescent speck.

-

Analysis: The percentage of cells containing an ASC speck is quantified in both treated and untreated samples. A reduction in the number of speck-positive cells in the presence of this compound indicates inhibition of inflammasome assembly.

IL-6/TNFα Selectivity Assays

These assays are crucial for demonstrating the selectivity of this compound for the NLRP3 inflammasome pathway over other inflammatory signaling pathways.

Objective: To confirm that this compound does not inhibit the release of cytokines that are independent of the NLRP3 inflammasome, such as IL-6 and TNFα.[1]

Methodology:

-

Cell Treatment: Human PBMCs or a similar cell type are stimulated with an agent that induces IL-6 and TNFα production through NLRP3-independent pathways (e.g., LPS alone).

-

Compound Incubation: The cells are co-incubated with this compound.

-

Cytokine Measurement: The levels of IL-6 and TNFα in the cell supernatant are measured, typically by ELISA.

-

Analysis: The results are analyzed to ensure that this compound does not significantly reduce the production of IL-6 and TNFα, confirming its selective action against the NLRP3 inflammasome.[1]

Caption: Logical diagram illustrating the selectivity of this compound for the NLRP3 pathway.

References

Methodological & Application

Application Notes and Protocols for NDT-30805 in Human PBMCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDT-30805 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a variety of danger signals, it triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound, a triazolopyrimidinone derivative, offers a promising tool for studying the role of the NLRP3 inflammasome in disease pathogenesis and as a potential therapeutic candidate.

These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in human Peripheral Blood Mononuclear Cells (PBMCs).

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by signals such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second step, activation, is triggered by a diverse range of stimuli, including nigericin, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its active form. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.

Quantitative Data Summary

The inhibitory potency of this compound was evaluated in human PBMCs and whole blood assays. The half-maximal inhibitory concentration (IC50) values are summarized below and compared to the known NLRP3 inhibitor, CP-456,773.

| Compound | PBMC IC50 (µM) | Whole Blood IC50 (µM) |

| This compound | ~0.015 | ~1.45 |

| CP-456,773 | 0.030 | 2.9 |

Note: The IC50 values for this compound are approximated based on the finding that it is roughly 2-fold more potent than CP-456,773. The significant shift in potency between the PBMC and whole blood assays is attributed to the high protein binding of this compound.

Experimental Protocols

Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparin- or EDTA-containing tubes

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper plasma layer.

-

Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

-

Add sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes to wash the cells.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

-

Adjust the cell concentration to the desired density for the assay (e.g., 1 x 10^6 cells/mL).

This compound Inhibition of NLRP3 Inflammasome Activation in PBMCs

This protocol details the steps to assess the inhibitory effect of this compound on LPS- and nigericin-induced IL-1β release from human PBMCs.

Materials:

-

Isolated human PBMCs in complete RPMI-1640 medium

-

This compound stock solution (e.g., in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Nigericin sodium salt

-

96-well cell culture plates

-

Human IL-1β ELISA kit

-

Dimethyl sulfoxide (DMSO) as a vehicle control

Procedure:

-

Seed the isolated PBMCs into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 3 hours at 37°C.

-

Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 5 µM to all wells except the unstimulated control. Incubate for 1 hour at 37°C.

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for analysis.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.

Further Mechanistic Assays

To further confirm the selective inhibition of the NLRP3 inflammasome by this compound, additional assays can be performed:

-

ASC Speck Assay: This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using immunofluorescence microscopy or flow cytometry in GFP-tagged ASC expressing cells. Inhibition of speck formation by this compound provides direct evidence of its effect on inflammasome assembly.

-

IL-6/TNF-α Selectivity Assays: To demonstrate selectivity for the NLRP3 inflammasome, the effect of this compound on the release of cytokines that are not primarily dependent on this pathway, such as IL-6 and TNF-α, can be measured. This compound should not significantly inhibit the release of these cytokines.

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound as a selective inhibitor to investigate the role of the NLRP3 inflammasome in various biological and pathological processes.

Application Note & Protocol: Quantifying the Inhibitory Effect of NDT-30805 on IL-1β Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production and release of mature IL-1β are tightly controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, has emerged as a key player in sensing cellular stress and pathogens, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[1][2] NDT-30805 is a selective, small-molecule inhibitor of the NLRP3 inflammasome, demonstrating potent suppression of IL-1β release.[3][4] This document provides a detailed protocol for an in vitro IL-1β release assay to characterize the inhibitory activity of this compound.

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by the binding of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), to Toll-like receptors (TLRs).[1] This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[1] The second signal, provided by a variety of stimuli including ATP or nigericin, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][2] This proximity induces the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[1][5] this compound exerts its inhibitory effect by targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent IL-1β release.[3]

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: NDT-30805 In Vitro Dosing Recommendations

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDT-30805 is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1] As a triazolopyrimidinone derivative, it effectively suppresses the inflammatory response by targeting a key component of the innate immune system.[1] These application notes provide detailed protocols and dosing recommendations for the in vitro use of this compound in relevant cell-based assays.

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] This activation is a two-step process:

-

Priming: The first signal, often initiated by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway.

-

Activation: A second stimulus, such as nigericin, ATP, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[2] this compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Dosing Recommendations for In Vitro Assays

The following table summarizes the recommended concentration ranges for this compound in common in vitro assays. The optimal concentration may vary depending on the cell type, experimental conditions, and the specific endpoint being measured. A dose-response experiment is recommended to determine the optimal concentration for your specific model.

| Assay Type | Cell Type | Recommended Concentration Range | IC50 | Reference |

| IL-1β Release Assay | Human PBMCs | 0.01 - 2 µM | 0.013 µM | [1] |

| ASC Speck Formation Assay | THP-1 cells | 0.01 - 2 µM | 0.034 µM (for ASC) | [1][3] |

Note on Solubility and Preparation:

This compound is a hydrophobic compound. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment.

Experimental Protocols

Protocol 1: Inhibition of IL-1β Release in Human PBMCs

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β release in human peripheral blood mononuclear cells (PBMCs).

References

Preparing Stock Solutions of NDT-30805: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of NDT-30805, a selective inhibitor of the NLRP3 inflammasome. These guidelines are intended to assist researchers in accurately preparing stock solutions and designing experiments to investigate the role of the NLRP3 inflammasome in inflammation and immunity.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by docking into the NACHT domain of the NLRP3 protein, thereby preventing inflammasome assembly and activation.

Data Presentation

The following tables summarize the key chemical and biological properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₂N₆S |

| Molecular Weight | 414.53 g/mol [5][6][7] |

| Appearance | Solid |

| Solubility | Soluble in DMSO (up to 100 mM) |

| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[6] |

Table 2: Biological Activity of this compound

| Assay | Cell Type | IC₅₀ | Reference |

| IL-1β Release | Human PBMCs | 13 nM[5][6] | Harrison et al., 2022 |

| ASC Speck Formation | THP-1 ASC-GFP cells | 34 nM | Harrison et al., 2022 |

| IL-1β Release | Human Whole Blood | 1500 nM | Harrison et al., 2022 |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 414.53 g/mol * 1000 mg/g = 4.1453 mg

-

-

Weighing the compound:

-

Carefully weigh out approximately 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Ensuring complete dissolution:

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months).[6] For short-term storage (up to 1 month), -20°C is acceptable.

-

Workflow for this compound stock solution preparation.

In Vitro Assay for NLRP3 Inflammasome Inhibition: IL-1β Release in Human PBMCs

This protocol provides a method to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs) by measuring the release of IL-1β.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP) or Nigericin

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Human IL-1β ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding:

-

Isolate PBMCs from healthy human blood using density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

-

Priming:

-

Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM stock solution. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.

-

Add the diluted this compound or vehicle control (DMSO) to the primed cells and incubate for 30-60 minutes at 37°C.

-

-

Activation:

-

Activate the NLRP3 inflammasome by adding an activation signal such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.

-

Incubate for an additional 30-60 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value of this compound by plotting the IL-1β concentration against the inhibitor concentration.

-

In Vitro Assay for NLRP3 Inflammasome Inhibition: ASC Speck Formation in THP-1 Cells

This protocol describes a method to visualize and quantify the inhibition of NLRP3 inflammasome-dependent ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation using THP-1 ASC-GFP reporter cells.

Materials:

-

THP-1 ASC-GFP reporter cell line

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence microscope or high-content imaging system

-

96-well imaging plates

Procedure:

-

Cell Culture and Seeding:

-

Culture THP-1 ASC-GFP cells in complete RPMI-1640 medium.

-

Seed the cells in a 96-well imaging plate at an appropriate density.

-

For differentiated macrophage-like cells, treat with a low concentration of PMA (e.g., 25-100 nM) for 24-48 hours, followed by a rest period in fresh medium.

-

-

Priming:

-

Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C to induce the expression of NLRP3 and pro-IL-1β.

-

-

Inhibitor Treatment:

-

Add serial dilutions of this compound or vehicle control to the primed cells and incubate for 30-60 minutes.

-

-

Activation:

-

Activate the NLRP3 inflammasome with Nigericin (e.g., 10 µM) and incubate for 30-60 minutes.

-

-

Imaging and Quantification:

-

Visualize the formation of fluorescent ASC specks using a fluorescence microscope.

-

Quantify the percentage of cells with ASC specks using automated image analysis software or by manual counting.

-

Calculate the IC₅₀ of this compound for the inhibition of ASC speck formation.

-

Signaling Pathway

NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for NDT-30805 in NLRP3 Co-Immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. NDT-30805 is a selective inhibitor of the NLRP3 inflammasome, demonstrating potent inhibition of interleukin-1β (IL-1β) release and apoptosis-associated speck-like protein containing a CARD (ASC) speck formation.[3][4] Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions and is essential for elucidating the mechanism of action of inhibitors like this compound on the assembly of the NLRP3 inflammasome complex.[5]

These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation assays to investigate its effects on the interaction between NLRP3 and its key binding partner, ASC.

Data Presentation

The inhibitory effect of this compound on the NLRP3-ASC interaction can be quantified by measuring the amount of co-precipitated protein. While specific quantitative data for this compound in a co-immunoprecipitation assay is not yet publicly available, the following table represents a hypothetical dataset to illustrate the expected outcome of such an experiment. The data would typically be obtained through densitometric analysis of western blot bands.

Table 1: Hypothetical Quantitative Analysis of NLRP3-ASC Co-Immunoprecipitation in the Presence of this compound

| Treatment Group | This compound Conc. (µM) | NLRP3 Input (Relative Units) | Co-IP ASC (Relative Units) | % Inhibition of NLRP3-ASC Interaction |

| Vehicle Control (DMSO) | 0 | 100 | 95 | 0% |

| This compound | 0.01 | 100 | 65 | 31.6% |

| This compound | 0.1 | 100 | 30 | 68.4% |

| This compound | 1 | 100 | 10 | 89.5% |

| This compound | 10 | 100 | 5 | 94.7% |

| Negative Control (IgG) | 0 | 100 | 2 | - |

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Inhibitory Profile of this compound on NLRP3 Inflammasome Activation

| Assay | Cell Type | IC50 (µM) |

| IL-1β Release | Human PBMCs | 0.013[3][4] |

| ASC Speck Formation | THP-1 ASC-GFP cells | 0.034[3] |

Signaling Pathways and Experimental Workflow

To understand the context of these experiments, it is crucial to visualize the NLRP3 inflammasome activation pathway and the experimental workflow for co-immunoprecipitation.

Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for co-immunoprecipitation of NLRP3 and its interacting proteins.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous NLRP3 and ASC from THP-1 Cells

This protocol is adapted from established methods for NLRP3 co-immunoprecipitation.[5]

Materials:

-

Human monocytic THP-1 cell line

-

RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (and appropriate vehicle, e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Co-IP Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors

-

Anti-NLRP3 antibody for immunoprecipitation

-

Anti-ASC antibody for western blotting

-

Normal rabbit or mouse IgG (as isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and buffers

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5 x 10^6 cells per 10 cm dish and differentiate into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

-

-

Inflammasome Priming and this compound Treatment:

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by treating the cells with 10 µM Nigericin for 30-60 minutes or 5 mM ATP for 30 minutes.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 1 µg of normal IgG and 20 µL of Protein A/G magnetic beads to the cleared lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-4 µg of anti-NLRP3 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the protein complexes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform western blotting according to standard procedures, probing with primary antibodies against NLRP3 and ASC.

-

Conclusion

The provided protocols and application notes offer a framework for investigating the inhibitory effects of this compound on the NLRP3 inflammasome using co-immunoprecipitation. By assessing the disruption of the NLRP3-ASC interaction, researchers can gain valuable mechanistic insights into how this compound modulates NLRP3 inflammasome assembly and function. This information is crucial for the development of novel therapeutics targeting NLRP3-driven inflammatory diseases.

References

- 1. [PDF] Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction | Semantic Scholar [semanticscholar.org]

- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adipogen.com [adipogen.com]

Application Notes and Protocols: Measuring the Efficacy of NDT-30805 in NLRP3 Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect pathogenic microbes and sterile stressors, initiating an inflammatory response.[1][2] The NLRP3 inflammasome is a key component of this system and has been implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1][3] Activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), while a subsequent activation signal (Signal 2) triggers the assembly of the NLRP3 inflammasome complex.[4][5] This complex, composed of the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1, leads to the autocatalytic activation of caspase-1.[2][4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[1][6]

NDT-30805 is a selective, potent small-molecule inhibitor of the NLRP3 inflammasome.[7][8] As a triazolopyrimidinone derivative, it presents a promising therapeutic candidate for NLRP3-driven diseases.[7][8] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in vitro. The following sections describe methods to quantify key downstream events of inflammasome activation, including IL-1β release, ASC speck formation, and caspase-1 activation.

This compound Efficacy Data

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Assay Type | Cell Type | Activators | IC50 (µM) | Reference |

| IL-1β Release | Human PBMCs | LPS + Nigericin | 0.013 | [7][8] |

| ASC Speck Formation | THP-1-ASC-GFP | LPS + Nigericin | 0.034 | [7] |

| IL-1β Release | Human Whole Blood | LPS + Nigericin | Not explicitly stated, but noted to be more potent than CP-456,773 (IC50 = 2.9 µM) | [8] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of NLRP3 inflammasome activation and the points of intervention and measurement, the following diagrams are provided.

Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Protocol 1: Measurement of IL-1β Release by ELISA

This protocol is designed to quantify the amount of mature IL-1β secreted from cells following inflammasome activation and treatment with this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes

-